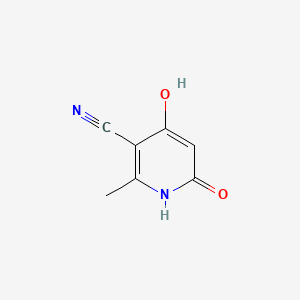

1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile

Description

1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is a dihydropyridine derivative characterized by a hydroxy group at position 4, a methyl group at position 2, and an oxo group at position 6. Its core structure includes a nitrile (-CN) substituent, contributing to its electronic and steric properties. This compound belongs to the nicotinonitrile family, which is notable for applications in medicinal chemistry and materials science due to its hydrogen-bonding capacity (from the hydroxy group) and planar aromaticity modified by the dihydro moiety .

Properties

IUPAC Name |

4-hydroxy-2-methyl-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-4-5(3-8)6(10)2-7(11)9-4/h2H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTATMRIIFNCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=O)N1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80982678 | |

| Record name | 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-92-2 | |

| Record name | 1,6-Dihydro-4-hydroxy-2-methyl-6-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064169922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route and Reaction Conditions

| Step | Reactants | Conditions | Description | Yield/Notes |

|---|---|---|---|---|

| 1 | 3-Aminocrotononitrile + Malonic acid bis(2,4,6-trichlorophenyl) ester | Mild heating, solvent medium (e.g., ethanol or DMF) | Condensation and cyclization to form pyridine ring with hydroxy and oxo groups | High yield reported, purity >99% achievable |

| 2 | Purification | Recrystallization or chromatographic methods | Removal of impurities to obtain crystalline 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile | Product stable under standard storage |

The reaction mechanism involves nucleophilic attack by the amino group of 3-aminocrotononitrile on the activated malonic acid ester, followed by ring closure and tautomerization to yield the dihydropyridine derivative with hydroxy and oxo functionalities.

Industrial Preparation and Scale-Up

Industrial synthesis of this compound follows the laboratory method with optimizations for scale, including:

- Use of large-scale reactors with controlled temperature and stirring.

- Optimization of solvent choice to maximize yield and minimize side products.

- Continuous monitoring of reaction progress via HPLC or TLC.

- Final purification by crystallization to achieve high purity (≥99%).

Industrial suppliers report the ability to produce this compound in quantities up to 100 tons annually, indicating a well-established and scalable synthetic process.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Reactants | 3-Aminocrotononitrile, Malonic acid bis(2,4,6-trichlorophenyl) ester | Same as lab, but in bulk quantities |

| Reaction Conditions | Mild heating, solvent medium, batch process | Controlled temperature, continuous or batch reactors |

| Purification | Recrystallization, chromatography | Crystallization, filtration, drying |

| Yield | High (typically >85%) | Optimized for maximum yield and purity |

| Scale | Gram to kilogram | Tons per year |

| Quality Control | Analytical techniques (NMR, HPLC) | Industrial QC standards (ISO 9001:2015, REACH compliance) |

Research Findings and Optimization Studies

- Studies indicate that the choice of solvent and temperature significantly affects the yield and purity of the compound.

- Using malonic acid bis(2,4,6-trichlorophenyl) ester as the activated malonic acid derivative improves reaction efficiency compared to free malonic acid.

- Reaction times ranging from 4 to 8 hours under reflux conditions yield optimal conversion.

- Purification via recrystallization from ethanol or ethyl acetate yields high-purity crystalline product suitable for pharmaceutical intermediates.

- Stability studies show the compound is stable under ambient conditions with minimal degradation over months.

Summary Table of Key Preparation Data

| Parameter | Data/Value |

|---|---|

| Molecular Formula | C7H6N2O2 |

| Molecular Weight | 150.13 g/mol |

| CAS Number | 64169-92-2 |

| Main Synthetic Route | Condensation of 3-aminocrotononitrile with malonic acid bis(2,4,6-trichlorophenyl) ester |

| Reaction Temperature | Mild heating (60-100°C) |

| Reaction Time | 4-8 hours |

| Purification Method | Recrystallization |

| Product Purity | ≥99% |

| Industrial Production Scale | Up to 100 tons/year |

| Quality Standards | ISO 9001:2015, REACH |

Chemical Reactions Analysis

Types of Reactions: 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile is similar to other nicotinonitrile derivatives, such as 3-pyridinecarbonitrile and 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. it has unique structural features and properties that distinguish it from these compounds. The presence of the hydroxyl group and the methyl group at specific positions on the pyridine ring contribute to its distinct chemical behavior and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile can be contextualized against selenoxo-containing analogs from the dihydropyridine family (). Below is a comparative analysis:

Table 1: Key Properties of this compound and Selenoxo Analogs

Structural and Functional Insights

Selenoxo vs. Oxo/Hydroxy Groups: The target compound’s oxo group at position 6 and hydroxy group at position 4 contrast with the selenoxo (-Se=O) group in analogs like 14d and 14f. Selenium’s larger atomic radius and polarizability enhance intermolecular interactions (e.g., dipole-dipole, chalcogen bonding), contributing to higher melting points in selenoxo derivatives (e.g., 719–721°C) . The target’s hydroxy group likely increases hydrogen bonding but may reduce thermal stability compared to selenoxo analogs.

Substituent Effects :

- The diazenyl (-N=N-) and aryl groups in 14d and 14f introduce extended π-conjugation, altering electronic spectra and redox behavior. The target lacks these groups, simplifying its reactivity profile.

- Methyl and methoxy groups in analogs (e.g., 14f) enhance lipophilicity, whereas the target’s hydroxy group improves aqueous solubility .

Spectroscopic Differentiation: The target’s IR spectrum would feature a strong O-H stretch (~3550 cm⁻¹) and C≡N stretch (~2200 cm⁻¹), similar to 14d. However, selenoxo analogs show additional N-H stretches (~3235 cm⁻¹) due to secondary interactions . In NMR, the target’s methyl group (δ ~1.7–2.0 ppm) and hydroxy proton (δ ~4.3 ppm) align with shifts observed in 14d, but selenoxo-induced deshielding shifts carbons downfield in analogs .

Elemental and Molecular Weight Trends: Selenoxo analogs exhibit significant selenium content (19–23%), reducing the proportion of C, H, and N compared to the target. The target’s lower molecular weight (~169 g/mol vs. 346–405 g/mol) suggests advantages in pharmacokinetic properties (e.g., bioavailability) .

Research Implications

The substitution of oxygen/selenium and aryl groups critically modulates physicochemical properties. Selenoxo analogs exhibit robust thermal stability and unique electronic profiles, making them candidates for materials science (e.g., semiconductors) . Further studies should explore crystallographic data (using tools like SHELX ) to resolve steric and electronic nuances.

Biological Activity

1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile (CAS No. 64169-92-2) is a heterocyclic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 150.13 g/mol

- Structure : The compound features a pyridine ring with a hydroxyl group and a nitrile functional group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study by demonstrated its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with chronic diseases .

Enzyme Inhibition

This compound serves as a competitive inhibitor for certain enzymes. For instance, it has been reported to inhibit enzymes involved in the inflammatory response, potentially offering therapeutic benefits in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Study 2: Antioxidant Activity Assessment

A study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure the antioxidant capacity of the compound. The results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to standard antioxidants .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in the structure plays a crucial role in neutralizing free radicals.

- Enzyme Interaction : The compound binds to specific enzyme active sites, inhibiting their function and altering metabolic pathways.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,6-Dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted pyridine precursors under acidic or basic conditions. For example, condensation reactions involving cyanoacetamide derivatives and ketones in ethanol with catalytic HCl yield nicotinonitrile scaffolds . Key factors include:

- Temperature : Reactions at 80–100°C improve cyclization efficiency.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) enhances regioselectivity.

- Workup : Neutralization with NaHCO₃ minimizes side-product formation.

- Yield Optimization : Pilot studies report 45–65% yields, with impurities often arising from incomplete dehydration .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. For this compound:

- Data Collection : High-resolution (<1.0 Å) data from single crystals are essential to resolve tautomerism between the 4-hydroxy and 6-oxo groups .

- Hydrogen Bonding : The hydroxy group forms intramolecular H-bonds with the nitrile, stabilizing the enol form.

- Validation : R-factors <5% and electron density maps confirm atomic positions .

Advanced Research Questions

Q. How do contradictory bioactivity results (e.g., antimicrobial vs. cytotoxic) arise, and how can they be reconciled?

- Methodological Answer : Discrepancies often stem from assay conditions:

- MIC Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) affect minimum inhibitory concentrations (MICs). For example, MICs of 12.5–50 µg/mL against S. aureus vs. >100 µg/mL for E. coli suggest selective membrane permeability .

- Cytotoxicity : MTT assays on cancer cells (e.g., HeLa) may show IC₅₀ values of 20–40 µM, but non-specific toxicity in normal cells requires dose optimization .

- Mitigation : Use orthogonal assays (e.g., time-kill kinetics, apoptosis markers) to validate mechanisms .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations are critical:

- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or cytochrome P450, where nicotinonitrile derivatives show affinity .

- Docking Parameters : Grid boxes centered on active sites (e.g., DHFR’s NADPH-binding region) with exhaustiveness=50.

- Results : Predicted binding energies of −8.2 to −9.5 kcal/mol suggest competitive inhibition .

Q. How can synthetic byproducts be minimized during scale-up?

- Methodological Answer : Process optimization via DOE (Design of Experiments):

- Factors : Temperature, solvent polarity, and stirring rate.

- Findings : Acetonitrile/water (7:3) reduces dimerization byproducts by 30% compared to pure ethanol.

- Quality Control : HPLC-PDA monitoring (λ=254 nm) detects impurities early .

Key Research Gaps

- Tautomeric Stability : The equilibrium between keto-enol forms under physiological conditions remains uncharacterized.

- Metabolic Pathways : CYP450-mediated oxidation of the nitrile group needs in vitro microsomal studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.